molecular formula C13H14ClNO2 B1316864 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride CAS No. 943825-15-8

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Cat. No.: B1316864
CAS No.: 943825-15-8
M. Wt: 251.71 g/mol
InChI Key: BJAKLXOGLLFBJM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields. It is known for its unique structure, which includes a quinoline ring substituted with two methyl groups and an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution with Methyl Groups:

    Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced via a Grignard reaction, where the quinoline derivative reacts with ethyl magnesium bromide followed by hydrolysis.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the synthesized 2-(2,4-Dimethylquinolin-3-yl)acetic acid with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.

    Quality Control: Rigorous testing using techniques like NMR, HPLC, and LC-MS to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Halogenated quinoline derivatives.

Scientific Research Applications

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects

Comparison with Similar Compounds

Similar Compounds

    2-(Quinolin-3-yl)acetic acid: Lacks the methyl groups, resulting in different chemical properties.

    2-(2-Methylquinolin-3-yl)acetic acid: Contains only one methyl group, affecting its reactivity and applications.

    2-(4-Methylquinolin-3-yl)acetic acid: Methyl group at a different position, leading to variations in its chemical behavior

Uniqueness

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is unique due to the presence of two methyl groups at specific positions on the quinoline ring, which enhances its stability and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,4-dimethylquinolin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c1-8-10-5-3-4-6-12(10)14-9(2)11(8)7-13(15)16;/h3-6H,7H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAKLXOGLLFBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585872
Record name (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943825-15-8
Record name (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride
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